2,4-Dichloro-1,1,1-trifluoro-2-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-1,1,1-trifluoro-2-butene is an organic compound with the molecular formula C4H3Cl2F3 It is a halogenated butene derivative, characterized by the presence of chlorine and fluorine atoms attached to the carbon backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1,1,1-trifluoro-2-butene typically involves the halogenation of butene derivatives. One common method is the reaction of 2-butene with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the halogenation process. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction parameters are optimized to achieve high yields and minimize by-products. Safety measures are also implemented to handle the hazardous nature of the halogenated compounds involved .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1,1,1-trifluoro-2-butene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the butene backbone allows for addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Addition: Hydrogenation catalysts like palladium on carbon (Pd/C) are commonly used for addition reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while addition reactions can produce saturated compounds .
Scientific Research Applications
2,4-Dichloro-1,1,1-trifluoro-2-butene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1,1,1-trifluoro-2-butene involves its interaction with molecular targets through its halogenated functional groups. The chlorine and fluorine atoms can form strong bonds with various substrates, leading to the formation of stable complexes. The compound’s reactivity is influenced by the electron-withdrawing effects of the halogens, which can modulate its chemical behavior .
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-1,1,1-trifluoroethane: A halogenated ethane derivative with similar chemical properties.
1,4-Dichloro-2-butene: Another butene derivative with chlorine atoms at different positions.
1,1,1-Trifluoro-2-chloroethane: A halogenated ethane with both chlorine and fluorine atoms.
Uniqueness
2,4-Dichloro-1,1,1-trifluoro-2-butene is unique due to the specific arrangement of chlorine and fluorine atoms on the butene backbone. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
26702-40-9 |
---|---|
Molecular Formula |
C4H3Cl2F3 |
Molecular Weight |
178.96 g/mol |
IUPAC Name |
(Z)-2,4-dichloro-1,1,1-trifluorobut-2-ene |
InChI |
InChI=1S/C4H3Cl2F3/c5-2-1-3(6)4(7,8)9/h1H,2H2/b3-1- |
InChI Key |
RVSSLUWZDPLQCP-IWQZZHSRSA-N |
Isomeric SMILES |
C(/C=C(/C(F)(F)F)\Cl)Cl |
Canonical SMILES |
C(C=C(C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.